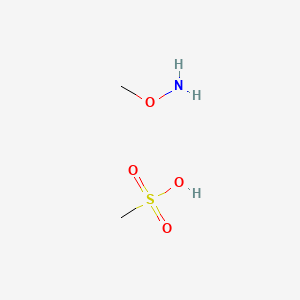

methanesulfonic acid;O-methylhydroxylamine

Description

Theoretical Frameworks for Acid-Base Adducts Involving Methanesulfonic Acid and O-Methylhydroxylamine

The interaction between methanesulfonic acid and O-methylhydroxylamine is fundamentally an acid-base reaction. Theoretical and computational studies on related systems, such as MSA with other amines, provide a framework for understanding this specific adduct. researchgate.net The formation of new particles from the reaction of MSA with amines like methylamine (B109427) and dimethylamine (B145610) has been a subject of atmospheric chemistry research. researchgate.net Computational chemistry has demonstrated a strong interaction between MSA and various bases. researchgate.net

The stability and nature of the resulting salt, O-methylhydroxylammonium methanesulfonate (B1217627), can be understood through several key factors:

Acidity and Basicity: Methanesulfonic acid is a strong acid with a pKa of approximately -1.9, meaning it readily donates a proton. orientjchem.orgwikipedia.org O-methylhydroxylamine, while a weaker base than simple alkylamines, possesses a lone pair of electrons on the nitrogen atom, making it susceptible to protonation.

Hydrogen Bonding: The resulting O-methylhydroxylammonium cation and the methanesulfonate anion can engage in extensive hydrogen bonding. The capacity for hydrogen bonding, along with basicity and steric hindrance, are crucial factors that influence the clustering ability of amines with acids. researchgate.net

Structural Characteristics: The steric hindrance around the nitrogen atom in O-methylhydroxylamine is relatively low, facilitating the approach of the proton from MSA. researchgate.net The structure of hydroxylamine (B1172632) and its derivatives is pyramidal at the nitrogen atom. wikipedia.org

Theoretical calculations, such as those performed at the CCSD(T)/CBS level for methanesulfonic acid, have been instrumental in determining its thermochemical properties, including its enthalpy of formation, which is crucial for understanding its reactivity. scielo.brscispace.com These computational approaches can be extended to model the adduct with O-methylhydroxylamine, predicting its geometry, vibrational frequencies, and binding energy.

Historical Trajectory and Evolution of Research in Related O-Substituted Hydroxylamine Systems and Methanesulfonic Acid Catalysis

The historical development of both methanesulfonic acid and O-substituted hydroxylamines has paved the way for the study of their combined adduct.

Methanesulfonic Acid:

Hermann Kolbe first synthesized methanesulfonic acid in the mid-19th century, a discovery that played a role in challenging the theory of vitalism in organic chemistry. rsc.org

Initial industrial production methods were often hazardous. wikipedia.org A significant advancement came in 2016 with the development of a process for synthesizing MSA through the direct activation of methane. rsc.org

Historically, MSA has been recognized as a strong acid that is less corrosive and toxic than many other mineral acids, leading to its consideration as a "green acid". orientjchem.org Its use as a catalyst in organic reactions has been a subject of interest for many years. orientjchem.orgnih.gov

O-Substituted Hydroxylamine Systems:

The synthesis of O-substituted hydroxylamines has been a long-standing area of research. An early and economically viable industrial process involves the hydrolysis of O-substituted acetone (B3395972) oximes. google.com

Historically, the hydroxylamine functional group received less attention in synthetic chemistry, but recent developments have highlighted its broader applications. researchgate.net Reagents derived from hydroxylamine, where the oxygen is substituted with a good leaving group, have shown significant potential as electrophilic aminating agents. researchgate.netresearchgate.net

The confluence of research into strong, non-oxidizing acids like MSA and versatile synthetic building blocks like O-substituted hydroxylamines has naturally led to the exploration of their combined utility.

Contemporary Research Frontiers and Unaddressed Challenges Pertaining to the Chemical Compound's Utility in Advanced Synthesis

Current research continues to explore the applications and address the limitations of systems involving methanesulfonic acid and O-substituted hydroxylamines.

Research Frontiers:

Green Chemistry: Methanesulfonic acid is increasingly studied as an environmentally benign catalyst for a variety of organic transformations, including esterification and acylation reactions. orientjchem.orgnih.govrsc.org Its use in solid-phase peptide synthesis as a substitute for trifluoroacetic acid (TFA) is a significant area of investigation, driven by the environmental concerns associated with PFAS like TFA. nih.gov

New Particle Formation: The role of MSA in atmospheric new particle formation, particularly in the presence of amines, is an active area of atmospheric science research. researchgate.netnih.govresearchgate.net Understanding these processes is crucial for accurate climate modeling. nih.gov

Advanced Synthesis: O-substituted hydroxylamines are valuable precursors for the synthesis of complex nitrogen-containing heterocycles. nih.gov The development of novel synthetic routes to access diverse O-substituted hydroxylamines remains a key research focus. nih.gov

Unaddressed Challenges:

Catalyst Optimization: While MSA is a promising green catalyst, its effectiveness can be solvent-dependent, and challenges remain in certain applications. For instance, in peptide synthesis, the removal of some protecting groups, like the trityl group of asparagine and glutamine, can be difficult with MSA-based protocols. nih.gov

Reaction Control: In reactions catalyzed by strong acids like MSA, controlling selectivity and preventing side reactions, such as aspartimide formation in peptide synthesis, is a persistent challenge. nih.gov

Synthesis of Precursors: The development of more efficient and scalable methods for the synthesis of a wide variety of O-substituted hydroxylamines is necessary to fully exploit their synthetic potential. nih.gov

Significance of the Chemical Compound in Modern Synthetic Organic Chemistry and Catalyst Design

The combination of methanesulfonic acid and O-methylhydroxylamine, as a representative acid-base adduct, holds significance in several areas of modern chemistry.

Catalyst Systems: The protonated form, O-methylhydroxylammonium methanesulfonate, can itself act as a mild acidic catalyst or as a component in more complex catalytic systems. The methanesulfonate anion is non-coordinating, which is a desirable property in many catalytic applications. wikipedia.org

Reagent for Synthesis: O-substituted hydroxylammonium salts are important reagents in their own right. For example, they can be used in the synthesis of other valuable compounds through reactions that leverage the reactivity of the hydroxylamine moiety. researchgate.netresearchgate.net

Green Chemistry Applications: The use of MSA as a strong, non-oxidizing, and biodegradable acid catalyst is a prime example of the principles of green chemistry in action. orientjchem.orgacs.org Its application in replacing more hazardous acids contributes to safer and more sustainable chemical processes. acs.org The development of solid-supported MSA catalysts further enhances its green credentials by allowing for easier separation and recycling. orientjchem.org

The properties of methanesulfonic acid are summarized in the table below:

| Property | Value |

| Chemical Formula | CH₄O₃S |

| Molar Mass | 96.10 g·mol⁻¹ wikipedia.org |

| pKa | -1.9 wikipedia.org |

| Appearance | Clear, colorless liquid wikipedia.org |

| Melting Point | 17 to 19 °C wikipedia.org |

| Boiling Point | 167 °C at 10 mmHg wikipedia.org |

Properties

IUPAC Name |

methanesulfonic acid;O-methylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO.CH4O3S/c1-3-2;1-5(2,3)4/h2H2,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWQWUXLSQFEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951627-45-5 | |

| Record name | Hydroxylamine, O-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951627-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methoxyammonium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of the Chemical Compound and Its Derivatives

Elucidation of Novel Synthetic Routes to the Chemical Compound and Its O-Methylated Hydroxylamine (B1172632) Adducts

The formation of the O-methylhydroxylammonium methanesulfonate (B1217627) adduct is a direct consequence of the protonation of the basic nitrogen atom of O-methylhydroxylamine by the strongly acidic methanesulfonic acid. The primary synthetic challenge lies not in the formation of the adduct itself, which is a straightforward neutralization reaction, but in the synthesis of the O-methylhydroxylamine precursor.

Novel synthetic routes to O-alkylhydroxylamines often involve multi-step processes. One common method is a one-pot process that begins with a Mitsunobu reaction involving an alcohol and N-hydroxyphthalimide, followed by the deprotection of the resulting phthalimide group with hydrazine to release the desired O-alkylhydroxylamine nih.gov. Another established method involves the O-alkylation of hydroxylamine derivatives, such as the O-methylation of acetone (B3395972) oxime, which is subsequently hydrolyzed to yield methoxyamine wikipedia.org. The free base is often purified and isolated as a more stable hydrochloride salt nih.gov. A patented process describes a synthetic pathway involving the methylation and subsequent hydrolysis of hydroxylamine N,N-disulfonic acid derivatives to produce O-methylhydroxylamine google.com.

Once the O-methylhydroxylamine free base is obtained, the formation of the methanesulfonic acid adduct is typically achieved by combining equimolar amounts of the acid and base in a suitable solvent, from which the resulting salt can be isolated, often by crystallization.

The choice of solvent is critical in the formation of the O-methylhydroxylammonium methanesulfonate adduct, as it influences reaction kinetics, the degree of proton transfer, and the ultimate recovery and purity of the salt. The solvent's polarity, proticity, and ability to dissolve the reactants while promoting crystallization of the product are key factors.

Studies on related acid-base reactions and salt formations show that solvent polarity can drastically alter the energy profile of a reaction. In nonpolar solvents, reactants may form several intermediate complexes before and after the transition state, whereas polar solvents can simplify the energy profile by stabilizing charged species and eliminating some of these intermediates nih.gov. For the reaction between methanesulfonic acid and O-methylhydroxylamine, a polar solvent would be expected to facilitate the formation of the ionic adduct by stabilizing the resulting O-methylhydroxylammonium cation and methanesulfonate anion.

Solvent choice also impacts stereoselectivity in related syntheses. For instance, in the synthesis of bicyclic oxime ethers from quinuclidin-3-one and O-methylhydroxylamine hydrochloride, liquid-assisted grinding (LAG) with ethanol or hexane not only reduced reaction times but also rendered the reaction completely stereoselective, a result not seen in dry grinding nih.gov. Similarly, in catalytic hydrogenations of oximes, protic solvents like tert-amyl alcohol have been shown to provide high conversion and selectivity incatt.nl. The presence of water can also significantly affect the outcome; in the formation of methyl methanesulfonate from methanol (B129727) and methanesulfonic acid, small amounts of water dramatically reduce the formation of the ester, favoring the reactants or hydrolysis products pqri.orgresearchgate.net. This suggests that for the formation of the O-methylhydroxylammonium salt, a relatively anhydrous polar, aprotic solvent might be optimal to prevent competing solvation of the proton and to facilitate direct proton transfer from the acid to the base.

The effect of solvent on reaction rates and product yield is summarized in the table below, based on analogous reactions.

While the formation of the salt itself is not catalytic, the synthesis of O-methylhydroxylamine and its derivatives can be achieved through various catalytic methods. A significant advancement is the direct catalytic synthesis of chiral hydroxylamines from oximes. An iridium-based catalyst has been successfully used for the asymmetric hydrogenation of oxime substrates, yielding chiral hydroxylamine products with high enantioselectivity and chemoselectivity incatt.nl. Notably, this reaction often employs a strong Brønsted acid, such as methanesulfonic acid (MsOH), which serves multiple roles: it activates the oxime substrate via protonation, assists in the heterolytic cleavage of dihydrogen, and prevents product inhibition of the catalyst incatt.nl.

Other catalytic systems have been developed for synthesizing hydroxylamine derivatives. These include:

Iron Catalysis: A benign and inexpensive iron salt can catalyze the aminochlorination of a broad range of unactivated alkenes using novel hydroxylamine-derived aminating reagents. This method allows for the direct synthesis of unprotected secondary and tertiary 2-chloroamines, which are versatile building blocks ethz.ch.

Palladium Catalysis: Palladium catalysts are used in the asymmetric generation of allylic oximes, which are then reduced to the corresponding N,O-disubstituted hydroxylamines nih.gov.

Nickel Catalysis: Earth-abundant nickel catalysts have been reported for the asymmetric reduction of oximes under hydrogen pressure, achieving excellent yields and enantiomeric excess of N,O-disubstituted hydroxylamines nih.gov.

These catalytic methods represent powerful tools for accessing the hydroxylamine precursors required for the synthesis of the target adduct and its derivatives.

Detailed Mechanistic Pathways of Formation and Interconversion

The formation of O-methylhydroxylammonium methanesulfonate is governed by a proton transfer mechanism. This process involves the transfer of a proton (H⁺) from the hydroxyl group of the strong acid, methanesulfonic acid (pKa ≈ -1.9), to the lone pair of electrons on the nitrogen atom of O-methylhydroxylamine, which acts as a base.

This equilibrium lies far to the right due to the large difference in acidity between methanesulfonic acid and the conjugate acid of O-methylhydroxylamine (O-methylhydroxylammonium). Quantum chemical calculations on analogous systems, such as methanesulfonic acid clustering with methylamine (B109427) (MA), show that proton transfer is a key feature of the interaction, leading to the formation of a stable ion pair frontiersin.org. This transfer is crucial for the formation of stable molecular clusters that can lead to new particle formation in atmospheric contexts frontiersin.orgescholarship.org.

The kinetics of salt formation in solution are typically very fast, as proton transfer reactions between strong acids and bases are often diffusion-controlled. The rate would be influenced by factors such as solvent viscosity, temperature, and the concentration of reactants. Studies on the formation of methyl methanesulfonate (an ester, not a salt) from methanesulfonic acid and methanol provide a useful, albeit indirect, parallel for kinetic analysis. In that system, the rate of product formation is highly dependent on temperature and the presence of water, with lower temperatures and added water significantly slowing the reaction pqri.orgresearchgate.net. For the salt formation, while the reaction is mechanistically different, similar dependencies on temperature for crystallization and dissociation kinetics would be expected.

Thermodynamically, the formation of the O-methylhydroxylammonium methanesulfonate salt is a highly favorable, exothermic process. The stability of the resulting salt is determined by the Gibbs free energy of formation (ΔG°), which has a large negative value for strong acid-base reactions. The enthalpy of formation (ΔHf°) for methanesulfonic acid has been determined through theoretical calculations and calorimetric measurements.

The dissociation of the salt in solution is an equilibrium process dependent on the solvent's properties. In a polar, protic solvent like water, the salt would be fully dissociated into solvated ions. In a less polar solvent, it would exist predominantly as a contact ion pair or solvent-separated ion pair.

The mechanism of proton transfer from methanesulfonic acid to O-methylhydroxylamine can be investigated in detail using computational and spectroscopic methods. Although the reaction appears simple, it proceeds through a series of molecular interactions.

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of the reaction. These studies can elucidate the structures of key species along the reaction coordinate:

Pre-reaction Complex: Initially, the acid and base approach each other to form a hydrogen-bonded complex (CH₃SO₃H···NH₂OCH₃). In this intermediate, the proton has not yet fully transferred.

Transition State (TS): As the proton transfers from the oxygen of the sulfonic acid to the nitrogen of the hydroxylamine, the system passes through a transition state. In the TS, the proton is partially bonded to both the donor oxygen and the acceptor nitrogen. Computational studies on the reaction of hydroxylamine with aryl acetates have successfully modeled such transition states, calculating activation free energy barriers arkat-usa.org. For a strong acid-base reaction like this one, the energy barrier for proton transfer is expected to be very low or nonexistent.

Post-reaction Complex (Ion Pair): After the transition state, the system relaxes to form a stable ion pair, [CH₃ONH₃]⁺[CH₃SO₃]⁻, which is the final adduct.

Ab initio molecular dynamics simulations can further show that the proton transfer event is robust and largely unaffected by thermal fluctuations at room temperature escholarship.org.

Spectroscopic Methods: While the transition state is too fleeting to be observed directly, spectroscopic techniques can be used to characterize the reactants and the final salt product.

NMR Spectroscopy: ¹H NMR would show a downfield shift and broadening of the N-H protons upon formation of the ammonium (B1175870) salt, confirming protonation.

IR Spectroscopy: The formation of the salt would be evidenced by the appearance of characteristic vibrational bands for the -NH₃⁺ group and the sulfonate anion (SO₃⁻), along with the disappearance of the acidic O-H stretch from methanesulfonic acid.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is highly effective for detecting ionic intermediates and products in solution, confirming the mass of the O-methylhydroxylammonium cation and the methanesulfonate anion.

These advanced methods provide a microscopic view of the salt formation process, revealing the fundamental steps of molecular recognition, proton transfer, and stabilization that define the reaction.

Advanced Structural Elucidation and Spectroscopic Characterization in Research Contexts

High-Resolution Crystallographic Analysis of the Chemical Compound's Solid-State Structures

No publicly available data exists for the high-resolution crystallographic analysis of methoxyammonium methanesulfonate (B1217627).

There are no published single-crystal X-ray diffraction studies for methoxyammonium methanesulfonate. Such studies would be essential to determine its precise molecular geometry, bond lengths, bond angles, and the nature of the supramolecular interactions, such as hydrogen bonding between the methoxyammonium cation and the methanesulfonate anion.

There is no information in the scientific literature regarding polymorphism or co-crystallization studies involving methoxyammonium methanesulfonate. Research in this area would investigate whether the compound can exist in different crystalline forms and how it interacts with other molecules to form co-crystals.

Advanced Spectroscopic Techniques for Dynamic and Solution-Phase Structural Probing

Detailed spectroscopic data for methoxyammonium methanesulfonate are not available. The following subsections outline the types of information that would be sought in such analyses.

While ¹H and ¹³C NMR data are available for the individual components, methanesulfonic acid and O-methylhydroxylamine, specific NMR data for the methoxyammonium methanesulfonate salt is not published. Advanced NMR studies would be required to analyze the specific chemical shifts and coupling constants in the salt, providing insight into its electronic environment and conformation in solution.

Table 1: Expected NMR Resonances (Hypothetical)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | CH₃-S (Anion) | ~2.8 | Shift influenced by ionic interaction. |

| ¹H | CH₃-O (Cation) | ~3.9 | Shift would differ from free O-methylhydroxylamine. |

| ¹H | NH₃⁺ (Cation) | Broad, variable | Position dependent on solvent and concentration. |

| ¹³C | CH₃-S (Anion) | ~40 |

This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Specific FT-IR and Raman spectra for methoxyammonium methanesulfonate are not documented. Analysis of the vibrational modes would be crucial for understanding the nature and strength of the hydrogen bonds between the ammonium (B1175870) group of the cation and the sulfonate group of the anion. Key vibrational modes for the individual components are known, but the shifts and changes in these bands upon salt formation have not been reported.

Table 2: Key Vibrational Modes of Precursor Molecules

| Molecule | Functional Group | FT-IR Peak (cm⁻¹) | Raman Peak (cm⁻¹) |

|---|---|---|---|

| Methanesulfonic Acid | S=O stretch | ~1350, ~1170 | Not readily available |

| Methanesulfonic Acid | S-O stretch | ~920 | Not readily available |

| O-methylhydroxylamine | N-H stretch | ~3300-3100 | Not readily available |

This data pertains to the individual molecules, not the resulting salt.

There are no published mass spectrometry studies on methoxyammonium methanesulfonate. Such analysis would reveal the mass-to-charge ratio of the intact ionic pair or the individual ions and their fragmentation patterns, which would help to confirm the structure and stability of the compound in the gas phase.

Reactivity and Mechanistic Organic Chemistry Mediated by the Chemical Compound

The Chemical Compound as a Novel Reagent in Organic Transformations

The reagent system of methanesulfonic acid and O-methylhydroxylamine provides a powerful tool for a variety of organic transformations. The primary role of O-methylhydroxylamine is to engage with electrophilic centers, typically carbonyl groups, while methanesulfonic acid acts as a potent catalyst to facilitate subsequent, often complex, chemical events.

While direct applications of the O-methylhydroxylammonium methanesulfonate (B1217627) salt in stereoselective reactions are not widely documented, the individual components play critical roles in stereoselective processes. A notable example is the asymmetric hydrogenation of oximes to chiral hydroxylamines, a reaction where the methanesulfonate anion (MsO⁻) has been shown to be crucial for achieving high stereoselectivity. nih.gov

In a study involving the iridium-catalyzed asymmetric hydrogenation of oximes under acidic conditions, Density Functional Theory (DFT) calculations revealed that the reaction mechanism involves the dihydrogen activation and subsequent hydride transfer. nih.gov The hydride transfer was identified as the chirality-determining step. The presence of the methanesulfonate anion was found to be essential; it stabilizes the transition state through non-covalent interactions, specifically hydrogen bonding, with the protonated substrate and the catalyst. nih.gov This interaction lowers the activation energy and dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. For instance, in the hydrogenation of certain E-configured protonated oximes, the interaction with the methanesulfonate anion led to a calculated energy difference of 1.9 kcal/mol between the transition states leading to the R and S products, correctly predicting the experimentally observed S-hydroxylamine as the major product. nih.gov

The reaction system of methanesulfonic acid and O-methylhydroxylamine is fundamentally involved in nucleophilic addition and substitution sequences. The process typically begins with the nucleophilic addition of O-methylhydroxylamine to a carbonyl compound, such as a ketone or aldehyde, to form an O-methyl oxime intermediate. This reaction is often catalyzed by the acid component, which protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the attack by the nitrogen atom of the hydroxylamine (B1172632).

Following the initial addition, a subsequent intramolecular nucleophilic substitution can occur, as exemplified by the Beckmann rearrangement. After the O-methyl oxime is formed, the methanesulfonic acid protonates the oxygen atom attached to the nitrogen, converting the methoxy (B1213986) group into a good leaving group (methanol). The subsequent rearrangement involves the migration of an alkyl or aryl group to the electron-deficient nitrogen, which can be viewed as an intramolecular nucleophilic attack by the migrating group's electrons on the nitrogen center, displacing the leaving group. organic-chemistry.orgucla.edu The resulting nitrilium ion is then attacked by a nucleophile, typically water, in a final substitution step to yield the amide product. byjus.com

The most significant application of the methanesulfonic acid and O-methylhydroxylamine system is in facilitating the Beckmann rearrangement. This reaction transforms an oxime into a substituted amide or lactam, a critical transformation in the synthesis of polymers and pharmaceuticals. byjus.comwikipedia.org A one-step procedure using hydroxylamine hydrochloride (a close analog of O-methylhydroxylamine) and methanesulfonic acid supported on alumina (B75360) has been developed for the efficient conversion of ketones and aldehydes directly to their corresponding amides or lactams. researchgate.net

The use of methanesulfonic acid as the catalyst in the Beckmann rearrangement offers considerable advantages over traditional acids like concentrated sulfuric acid or polyphosphoric acid. google.comacs.org MSA is a strong acid but is non-oxidizing, which minimizes charring, resin formation, and other side reactions that can lower the yield and purity of the desired product. rsc.org This clean catalytic activity leads to improved yields of the lactam product. google.com For example, the conversion of cyclohexanone (B45756) to ε-caprolactam, a precursor to Nylon-6, proceeds in quantitative yield using this methodology. researchgate.net

Below is a table summarizing the results of the one-step Beckmann rearrangement for various carbonyl compounds using a reagent system containing hydroxylamine hydrochloride and methanesulfonic acid. researchgate.net

| Entry | Substrate (Carbonyl Compound) | Product (Amide/Lactam) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexanone | ε-Caprolactam | 10 | 98 |

| 2 | Cyclopentanone | δ-Valerolactam | 15 | 95 |

| 3 | Acetophenone | Acetanilide | 12 | 96 |

| 4 | Benzophenone | Benzanilide | 15 | 95 |

| 5 | Benzaldehyde | Formanilide | 12 | 92 |

Mechanistic Studies of Reactions Catalyzed or Mediated by the Chemical Compound

Understanding the mechanism by which the methanesulfonic acid and O-methylhydroxylamine system operates is key to optimizing existing transformations and developing new synthetic methods.

In the context of the Beckmann rearrangement, the reaction proceeds through a well-established catalytic mechanism where methanesulfonic acid is the catalyst. ucla.edunumberanalytics.com The key active species is the protonated oxime.

The catalytic cycle can be described as follows:

Oxime Formation: A ketone reacts with O-methylhydroxylamine (or hydroxylamine) to form an oxime. This step is reversible and can be acid-catalyzed.

Protonation: The hydroxyl (or methoxy) group of the oxime is protonated by methanesulfonic acid. This converts the hydroxyl/methoxy group into a much better leaving group (water/methanol). organic-chemistry.org

Rearrangement/Migration: In a concerted step, the alkyl or aryl group that is anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom. wikipedia.org This migration occurs simultaneously with the departure of the leaving group, forming a nitrilium ion intermediate.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Deprotonation & Tautomerization: The resulting intermediate undergoes deprotonation and then tautomerizes to form the stable amide or lactam product. This final step regenerates the acid catalyst, allowing it to participate in another cycle. ucla.edu

This mechanistic pathway avoids the formation of a free nitrene and explains the high stereospecificity of the reaction. organic-chemistry.org

Both the acidic (methanesulfonic acid) and basic (O-methylhydroxylamine) components of the reagent system exert profound control over the reaction's outcome.

Influence of the Acidic Component (Methanesulfonic Acid): The primary role of MSA is to catalyze the rearrangement by activating the oxime's leaving group. numberanalytics.com The rate of the rearrangement is highly dependent on the acid's strength. As a strong acid (pKa ≈ -1.9), MSA effectively protonates the oxime, facilitating the reaction. wikipedia.org Unlike sulfuric acid, MSA is non-oxidizing and a poor dehydrating agent under many conditions, which prevents the formation of colored impurities, sulfonation byproducts, and other side reactions, leading to higher selectivity and cleaner reaction profiles. rsc.org Studies comparing MSA to sulfuric acid for the Beckmann rearrangement have confirmed that MSA leads to improved yields and fewer side reactions. google.com

Influence of the Basic Component (O-methylhydroxylamine): The nucleophilicity of the O-methylhydroxylamine is essential for the initial formation of the oxime intermediate from the carbonyl compound. Furthermore, the stereochemistry of the oxime formed is critical for the selectivity of the Beckmann rearrangement. The reaction is stereospecific, meaning only the group positioned anti to the hydroxyl/methoxy leaving group on the nitrogen will migrate. wikipedia.orgnumberanalytics.com Therefore, controlling the E/Z geometry of the oxime intermediate allows for the selective formation of a specific constitutional isomer of the amide product when rearranging unsymmetrical ketones.

Reactivity Profiling and Reaction Kinetics in Diverse Chemical Environments

The reactivity of the salt formed between methanesulfonic acid and O-methylhydroxylamine is dictated by the chemical behavior of its constituent ions: the methanesulfonate anion and the O-methylhydroxylammonium cation. In solution, an equilibrium will exist between the salt and its free acid and base components. Therefore, a comprehensive understanding of its reactivity profile involves examining the reactions characteristic of methanesulfonic acid (MSA) and O-methylhydroxylamine in various chemical settings.

Reactions Involving Methanesulfonic Acid

Methanesulfonic acid is a strong acid that is widely used as a catalyst and reagent in organic synthesis. rsc.org Its reactivity is characterized by its strong acidity and the stability of its conjugate base, the methanesulfonate anion. rsc.org

Esterification Reactions with Alcohols

A significant reaction of methanesulfonic acid involves its interaction with alcohols to form sulfonate esters. pqri.org For instance, the reaction of MSA with methanol (B129727) produces methyl methanesulfonate (MMS). pqri.org This reaction is reversible, and the formation of the ester is influenced by factors such as temperature, the presence of water, and the concentration of the acid. pqri.org

Table 1: Formation of Methyl Methanesulfonate (MMS) from 1M Methanesulfonic Acid in Methanol

| Temperature (°C) | Time (hours) | MMS Concentration (ppm) | Molar Conversion (%) |

|---|---|---|---|

| 40 | 20 | 580 | 0.06 |

| 50 | 20 | 1400 | 0.14 |

| 60 | 20 | 2600 | 0.26 |

This table presents data on the formation of methyl methanesulfonate from a 1M solution of methanesulfonic acid in methanol at various temperatures, based on findings from reaction profiling studies. pqri.org

Acid-Base Reactions with Amines

As a strong acid, methanesulfonic acid readily reacts with bases like amines in acid-base neutralization reactions to form salts. For example, the heterogeneous reaction between gaseous methanesulfonic acid and trimethylamine (B31210) on a silicon powder surface at room temperature results in the formation of trimethylaminium methanesulfonate salt. nih.gov This type of reaction is fast and demonstrates the ability of MSA to act as a sink for atmospheric amines. nih.gov

Reactions with Radicals

In atmospheric chemistry, the gas-phase reaction of methanesulfonic acid with hydroxyl radicals (HO•) is of considerable importance. Theoretical studies have identified two primary reaction mechanisms for the bare reaction: a proton-coupled electron transfer and a hydrogen atom transfer, both of which produce the methanesulfonyl radical (CH₃SO₃•) and water. rsc.org The presence of a water molecule can introduce more complex reaction pathways, though it may not ultimately enhance the oxidation of MSA by the hydroxyl radical. rsc.org

The methanesulfonyl radical itself can undergo further reactions. In the absence of dioxygen, it can disproportionate to yield methanesulfonic acid. rsc.org In the presence of dioxygen, a chain reaction can occur, leading to the formation of methanesulfonic acid. rsc.org

Table 2: Selected Reaction Rate Constants for Methanesulfonic Acid and Related Species

| Reactant 1 | Reactant 2 | Product(s) | Rate Constant (k) | Temperature (K) | Reference |

|---|---|---|---|---|---|

| Methanesulfinic Acid | •OH | CH₃S(O)O• | 5.3 x 10⁹ dm³ mol⁻¹ s⁻¹ | Room Temp. | rsc.org |

| Methanesulfonic Acid | •OH | CH₃SO₃• + H₂O | 8.3 x 10⁻¹⁵ cm³ s⁻¹ molecule⁻¹ | Not Specified | rsc.org |

This table provides kinetic data for key reactions involving methanesulfonic acid and its derivatives with radical species, highlighting the reactivity in different chemical systems.

Reactions Involving O-Methylhydroxylamine

O-methylhydroxylamine is a derivative of hydroxylamine and exhibits reactivity characteristic of amines, including nucleophilicity and basicity.

Nucleophilic Substitution

The nitrogen atom in O-methylhydroxylamine is a nucleophilic center. In its protonated form, as the O-methylhydroxylammonium cation, it is less nucleophilic. However, the free base can participate in nucleophilic substitution reactions. Studies on analogous compounds, such as hydroxylamine-O-sulfonate, demonstrate that nucleophilic attack occurs at the nitrogen atom. oregonstate.edu The reactivity in these Sₙ2-type processes is dependent on the nucleophile and the pH of the medium. oregonstate.edu

Acid-Base Chemistry

In aqueous solutions, O-methylhydroxylamine hydrochloride, a related salt, behaves as an acid, creating solutions with a pH below 7.0. noaa.gov It readily neutralizes bases. noaa.gov This indicates that the O-methylhydroxylammonium cation is acidic and will donate a proton to establish equilibrium with its conjugate base, O-methylhydroxylamine. The position of this equilibrium is crucial for its reactivity profile, as the free base is a more potent nucleophile.

Computational and Theoretical Chemical Investigations

Quantum Mechanical Studies of Electronic Structure and Bonding in the Chemical Compound

Quantum mechanical methods are essential for understanding the intrinsic properties of the methoxyammonium cation and the methanesulfonate (B1217627) anion, as well as the nature of the ionic bond that holds them together.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying the electronic properties of ion pairs like methoxyammonium methanesulfonate.

A typical DFT study on this compound would begin by optimizing the geometry of the individual ions and the ion pair. These calculations would reveal precise bond lengths and angles. Following geometry optimization, analysis of the molecular orbitals would be performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For the methanesulfonate anion, the HOMO is expected to be localized on the oxygen atoms, indicating these are the primary sites for electron donation. For the methoxyammonium cation, the LUMO would likely be centered around the nitrogen and oxygen atoms, suggesting these are the most probable sites for accepting electrons.

Furthermore, DFT calculations can map the electrostatic potential and calculate partial atomic charges using population analysis methods like Natural Bond Orbital (NBO). This would quantify the charge distribution, confirming the localization of a full negative charge on the sulfonate group and a positive charge on the ammonium (B1175870) group, and detailing how this charge is distributed across the atoms within each ion. This information is critical for understanding the electrostatic interactions governing the crystal structure and solution-phase behavior.

Table 1: Illustrative DFT-Calculated Properties for Methoxyammonium Methanesulfonate This table presents hypothetical data that would be expected from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). These are not experimental or published values.

| Parameter | Methoxyammonium Cation | Methanesulfonate Anion |

|---|---|---|

| HOMO Energy | ~ -11.5 eV | ~ -7.0 eV |

| LUMO Energy | ~ -1.0 eV | ~ +4.5 eV |

| NBO Partial Charge on N | ~ -0.4 e | N/A |

| NBO Partial Charge on S | N/A | ~ +1.8 e |

| NBO Partial Charge on Sulfonyl O | N/A | ~ -0.9 e |

For higher accuracy, particularly for interaction energies, researchers would employ ab initio methods such as Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

These methods would be used to calculate the binding energy of the methoxyammonium methanesulfonate ion pair in the gas phase. This is determined by calculating the energy of the optimized ion pair and subtracting the energies of the individual, infinitely separated ions. This value quantifies the strength of the electrostatic and dispersion forces holding the compound together.

Additionally, frequency calculations following geometry optimization allow for the determination of key thermochemical parameters. These calculations would yield the zero-point vibrational energy (ZPVE), and from the vibrational, rotational, and translational partition functions, it is possible to compute the enthalpy, entropy, and Gibbs free energy of the compound at various temperatures.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum mechanics describes the molecule in isolation, Molecular Dynamics (MD) simulations are used to study the behavior of methoxyammonium methanesulfonate in a condensed phase, such as in a solvent or as a molten salt.

In an MD simulation, a "box" containing many ions and solvent molecules is simulated over time, with interactions governed by a classical force field. The force field parameters (e.g., atomic charges, van der Waals parameters, bond stretching/bending constants) would ideally be derived from the high-level quantum mechanical calculations described above to ensure accuracy.

MD simulations would provide a dynamic picture of how the ions interact with each other and with solvent molecules. Key outputs include radial distribution functions (RDFs), which would show the average distance and coordination number of solvent molecules around each part of the cation and anion. For example, in water, the RDF would likely show a strong ordering of water hydrogens around the sulfonate oxygens and water oxygens around the N-H protons of the cation. These simulations are also crucial for predicting macroscopic properties like density, viscosity, and diffusion coefficients.

Prediction of Reactivity, Selectivity, and Reaction Pathways through Advanced Computational Models

Computational models can predict the chemical reactivity of methoxyammonium methanesulfonate. By combining DFT and ab initio methods, potential reaction pathways can be mapped out.

For instance, the reactivity of the methoxyammonium cation, such as its potential for N-O bond cleavage or its role as a methylating agent, could be investigated. Computational chemists would model the transition states for these potential reactions. The calculated activation energy (the energy barrier from the reactant to the transition state) would indicate the kinetic feasibility of a proposed reaction. Comparing the activation energies for different competing pathways would allow for predictions of reaction selectivity. The influence of the methanesulfonate anion as a non-coordinating or weakly coordinating counter-ion on these reaction pathways could also be quantified.

Table 2: Summary of Computational Methodologies and Potential Insights This table summarizes the application of computational methods to the study of methoxyammonium methanesulfonate.

| Methodology | Objective | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure & Properties | Optimized geometry, HOMO/LUMO energies, charge distribution, electrostatic potential map. |

| Ab Initio (MP2, CCSD(T)) | Accurate Energetics | Precise ion-pair interaction energy, benchmark thermochemical data (enthalpy, Gibbs free energy). |

| Molecular Dynamics (MD) | Solution-Phase Behavior | Solvation structure, radial distribution functions, transport properties (diffusion), ion pairing dynamics. |

| Transition State Searching | Reactivity & Mechanisms | Identification of reaction pathways, calculation of activation energy barriers, prediction of product selectivity. |

Advanced Applications in Materials Science and Catalysis Research

Incorporation of the Chemical Compound in Novel Ionic Liquids or Deep Eutectic Solvents for Research

The exploration of methanesulfonic acid in the formulation of novel ionic liquids (ILs) and deep eutectic solvents (DESs) is an emerging area of research. mdpi.com Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.com

Recent studies have investigated the formation of DESs using methanesulfonic acid. For instance, a study explored the creation of DESs by combining methanesulfonic acid and choline (B1196258) chloride, examining their formation, properties, and effectiveness as metal solvents. colab.ws Another research effort focused on a deep eutectic solvent based on 1-butyl-3-methyl imidazolium (B1220033) methanesulfonate (B1217627) and urea (B33335) for ammonia (B1221849) absorption, highlighting the tunability of DES properties by selecting appropriate components. researchgate.net The physical sorption mechanism of ammonia, hydrogen sulfide, and carbon dioxide in this DES was confirmed, demonstrating the potential for selective gas separation. researchgate.net

The table below summarizes some of the researched DES systems involving methanesulfonic acid.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Application | Reference |

| Choline Chloride | Methanesulfonic Acid | Metal Solvent | colab.ws |

| 1-butyl-3-methyl imidazolium methanesulfonate | Urea | Ammonia Sorption | researchgate.net |

Role as a Precursor or Component in Heterogeneous and Homogeneous Catalytic Systems

Methanesulfonic acid is widely recognized as a green and efficient catalyst in various organic transformations. orientjchem.orgresearchgate.net Its strong acidity, low corrosiveness compared to other mineral acids, and biodegradability make it a preferred choice in catalysis. orientjchem.org

Design and Synthesis of Supported Catalysts Utilizing the Chemical Compound

Research has been conducted on the development of supported catalysts using methanesulfonic acid. One study detailed the synthesis of a sulfonated carbon-based catalyst derived from organosolv lignin (B12514952) and activated with methanesulfonic acid (EL-MSA). nih.gov This catalyst demonstrated high thermal stability and reusability, maintaining a high yield of 82.8% even after the fifth run in the esterification of stearic acid. nih.gov The high stability was attributed to the prevention of damage to the porous structure and the decomposition of acidic surface oxygen-containing functional groups. nih.gov

Investigation of Catalytic Performance in Challenging Organic Reactions

Methanesulfonic acid has proven to be an effective catalyst in a variety of challenging organic reactions, often providing high yields and selectivity under mild and environmentally friendly conditions.

One notable application is the direct ortho-acylation of phenols and naphthols. iau.ir Using MSA as a Brønsted acid catalyst, this method offers a regioselective route to hydroxyaryl ketones with yields of over 98% for ortho-acylated products. iau.ir The reactions are often performed under solvent-free conditions, enhancing their green credentials. iau.ir

The following table highlights the catalytic performance of MSA in this reaction:

| Reactants | Temperature (°C) | Reaction Time (min) | Product | Yield (%) |

| Phenol, Acetic Acid | 60-100 | 10-18 | ortho-Hydroxyacetophenone | >98 |

| Naphthol, Acetic Acid | 60-100 | 10-18 | ortho-Acyl Naphthol | >98 |

Furthermore, MSA has been successfully employed as a catalyst for the synthesis of alkyl levulinates from α-angelica lactone and various alcohols. researchgate.net This process achieves complete conversions and high yields (99.1–99.8%) at room temperature and in the absence of a solvent. researchgate.net

Research into its Utility in Polymer Chemistry, e.g., as a Monomer, Initiator, or Advanced Additive

While research into the specific use of the "methanesulfonic acid;O-methylhydroxylamine" compound in polymer chemistry is limited, O-methylhydroxylamine itself has been explored in polymerization processes. One study reported the copolymerization of the diphosphate (B83284) reaction product of O-methylhydroxylamine with cytidine (B196190) diphosphate or adenosine (B11128) diphosphate. nih.gov This suggests the potential for incorporating O-methylhydroxylamine-derived units into polymer chains. The unique reactivity of the methoxyamine group, which can condense with ketones and aldehydes, could be leveraged in polymer modification or cross-linking applications. wikipedia.org

Electrochemical Studies Utilizing Methanesulfonic Acid-Derived Systems in Academic Research

Methanesulfonic acid-based electrolytes are increasingly being investigated in electrochemical applications due to their high conductivity, the high solubility of their metal salts, and their electrochemical stability. rsc.org These properties make them a safer and more environmentally friendly alternative to electrolytes based on acids like fluoroboric or fluorosilicic acid. rsc.org

A significant area of research is their use in redox flow batteries (RFBs). Studies have shown that MSA can enhance the thermal stability and electrochemical properties of the electrolyte in vanadium redox flow batteries (VRFBs). elsevierpure.comresearchgate.net The addition of MSA has been found to improve the diffusion of V(III) and V(IV) ions and increase the redox reaction rate of vanadium ions. elsevierpure.com A VRFB full cell utilizing an MSA-containing electrolyte demonstrated enhanced energy efficiency and high energy density. elsevierpure.com

Electrochemical studies have also elucidated the mechanism of metal deposition from MSA-based electrolytes. For instance, the electrochemical behavior of tin deposition from a methanesulfonic acid system was investigated, revealing a quasi-reversible process controlled by diffusion. mdpi.com The study also calculated the apparent activation energy for the ion diffusion of Sn2+ to be 14.189 kJ/mol. mdpi.com

The table below presents key findings from electrochemical studies of MSA-derived systems.

| Electrochemical System | Key Findings | Reference |

| Vanadium Redox Flow Battery with MSA additive | Enhanced diffusion of V(III) and V(IV) ions, increased redox reaction rate, improved energy efficiency. | elsevierpure.com |

| Tin electrodeposition in MSA | Quasi-reversible process controlled by diffusion, apparent activation energy of 14.189 kJ/mol for Sn2+ diffusion. | mdpi.com |

Advanced Analytical Methodologies for Research and Discovery

Development of Hyphenated Chromatographic and Spectroscopic Methods for Detection and Quantification in Complex Research Matrices

The accurate detection and quantification of methanesulfonic acid and O-methylhydroxylamine, particularly when they exist as an ion pair or in a mixture, within complex research matrices demand highly selective and sensitive analytical methods. Hyphenated techniques, which couple the separation power of chromatography with the specific identification capabilities of spectroscopy, are indispensable for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) stands out as a primary tool for the analysis of both methanesulfonic acid (MSA) and O-methylhydroxylamine. Given the polar nature of both compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation technique. sigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar analytes that show poor retention in reversed-phase chromatography.

For the simultaneous determination of MSA and O-methylhydroxylamine, a HILIC-LC-MS/MS method would be the approach of choice. This method would involve separation on a HILIC column followed by detection using tandem mass spectrometry (MS/MS). The MS/MS detector provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. A study on the quantification of methanesulfonamide, a related compound, successfully employed an LC-MS/MS method with a derivatization step to enhance chromatographic retention and detection. nih.govresearchgate.net A similar derivatization strategy could potentially be applied to O-methylhydroxylamine to improve its chromatographic behavior if necessary.

The development of such a method would involve the optimization of several parameters, as outlined in the table below.

Table 1: Key Parameters for HILIC-LC-MS/MS Method Development for the Analysis of Methanesulfonic Acid and O-methylhydroxylamine

| Parameter | Methanesulfonic Acid (MSA) | O-methylhydroxylamine | Considerations for Simultaneous Analysis |

| Chromatographic Column | SeQuant® ZIC®-HILIC sigmaaldrich.com | Atlantis® HILIC Silica (B1680970) | A column providing good retention and peak shape for both a strong acid and a polar base is required. A silica or zwitterionic HILIC phase would be a good starting point. |

| Mobile Phase | Acetonitrile/Ammonium (B1175870) acetate (B1210297) buffer sigmaaldrich.com | Acetonitrile/Water gradient sigmaaldrich.com | A gradient elution from high to low organic content with a suitable buffer (e.g., ammonium acetate or ammonium formate) to ensure good peak shape and ionization efficiency for both compounds. |

| Ionization Mode (MS) | Negative Electrospray Ionization (ESI-) nih.gov | Positive Electrospray Ionization (ESI+) | A fast polarity-switching ESI source would be necessary to detect MSA in negative mode and O-methylhydroxylamine in positive mode within the same chromatographic run. |

| MS/MS Transitions (MRM) | To be determined based on precursor ion fragmentation. For methanesulfonamide, a transition of m/z 276.2 -> 197.2 (derivatized) was used. nih.govresearchgate.net | To be determined based on precursor ion fragmentation. | Specific and unique transitions for each compound must be identified to ensure accurate quantification without cross-talk. |

| Sample Preparation | Dilution in mobile phase, protein precipitation for biological matrices. | Dilution, potential derivatization to improve retention and/or sensitivity. | A simple sample preparation technique like protein precipitation followed by dilution in the initial mobile phase would be ideal to minimize analyte loss and matrix effects. |

The validation of the developed method would be crucial and would include assessment of linearity, accuracy, precision, selectivity, and matrix effects to ensure reliable and reproducible results in complex research matrices such as biological fluids, environmental samples, or reaction mixtures.

In Situ and Operando Spectroscopic Analysis for Real-Time Reaction Monitoring and Mechanistic Insight

Understanding the dynamic processes and reaction mechanisms involving methanesulfonic acid and O-methylhydroxylamine requires analytical techniques that can monitor chemical transformations in real-time under actual reaction conditions. In situ and operando spectroscopy are powerful methodologies for achieving this, providing a continuous stream of data as a reaction progresses. youtube.comornl.gov

In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring reactions in solution. youtube.com By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic vibrational bands. For reactions involving methanesulfonic acid, such as sulfonation, in situ FTIR can monitor the consumption of the starting material and the formation of the sulfonated product by tracking the appearance of strong S=O and S-O stretching vibrations. nih.govrsc.org Similarly, for reactions involving O-methylhydroxylamine, changes in N-H, C-N, and N-O stretching and bending modes can be followed. This real-time data allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. youtube.com

Operando spectroscopy couples a spectroscopic measurement with a simultaneous measurement of the catalytic activity or reaction performance. youtube.comornl.gov This is particularly relevant for studying catalytic reactions where methanesulfonic acid might act as a catalyst or where O-methylhydroxylamine is a reactant in a catalytic conversion. Operando Raman spectroscopy is well-suited for this purpose, especially for heterogeneous catalytic systems. ornl.gov It can provide information on the state of the catalyst surface and the adsorbed species under reaction conditions. For instance, in a reaction catalyzed by a solid acid, operando Raman could probe the interaction of O-methylhydroxylamine with the active sites of the catalyst. By coupling the spectroscopic data with online product analysis (e.g., via mass spectrometry), a direct correlation between the observed surface species and the catalytic activity and selectivity can be established. nih.gov

Table 2: Application of In Situ and Operando Spectroscopy for Studying Reactions of Methanesulfonic Acid and O-methylhydroxylamine

| Spectroscopic Technique | Information Gained | Potential Application to "methanesulfonic acid;O-methylhydroxylamine" System |

| In Situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products in solution. Reaction kinetics and mechanism. youtube.com | Monitoring the formation of a salt or complex between MSA and O-methylhydroxylamine. Studying the kinetics of reactions where MSA is a catalyst and O-methylhydroxylamine is a reactant. |

| Operando Raman Spectroscopy | Structural information of catalysts and adsorbates under reaction conditions. Correlation of catalyst structure with activity and selectivity. ornl.gov | Investigating the role of MSA as a catalyst in reactions involving O-methylhydroxylamine by observing surface-adsorbed species and their transformations. |

| Operando UV-Vis Spectroscopy | Electronic transitions, formation of colored intermediates or products. | Useful if any of the reactants, intermediates, or products in a reaction involving the target compound have a chromophore. |

| Operando NMR Spectroscopy | Detailed structural information of species in the liquid or solid state during a reaction. | Can provide unambiguous identification of intermediates and products in solution, offering deep mechanistic insights. |

The implementation of these techniques can provide invaluable data for understanding the fundamental chemistry of "this compound," leading to the development of more efficient and selective chemical processes.

Chemoinformatic Approaches for Structure-Reactivity Relationships in Research Systems

Chemoinformatics employs computational methods to analyze chemical information, enabling the prediction of properties and the elucidation of structure-activity and structure-reactivity relationships. These approaches are particularly valuable for understanding and predicting the behavior of chemical systems, including those involving methanesulfonic acid and O-methylhydroxylamine.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic tool that correlates the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. A recent study successfully developed a QSAR model to predict the enhancing potential of various amines on methanesulfonic acid-driven nucleation. acs.org This research calculated the formation free energies of MSA-amine dimer clusters and built a robust QSAR model to predict these energies for a large set of amines. acs.org This approach could be extended to investigate the interaction between methanesulfonic acid and O-methylhydroxylamine, predicting the stability of their ion pair and its propensity to participate in further reactions.

Table 3: QSAR Modeling for Methanesulfonic Acid-Amine Interactions

| Amine Enhancer | Calculated Formation Free Energy (ΔG) (kcal/mol) | Predicted Formation Free Energy (ΔG) (kcal/mol) | Enhancing Potential |

| Amine 1 | -15.2 | -15.5 | High |

| Amine 2 | -12.8 | -13.1 | Moderate |

| Amine 3 | -10.5 | -10.2 | Low |

| Guanidine | -20.1 | -19.8 | Very High acs.org |

| O-methylhydroxylamine | To be determined | Can be predicted by the model | To be determined |

This table is illustrative and based on the concept of the cited study. acs.org

Beyond QSAR, computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. rsc.orgsmu.edunih.govrsc.org Density Functional Theory (DFT) calculations can be used to model the reaction pathways for processes involving methanesulfonic acid and O-methylhydroxylamine. These calculations can determine the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction mechanism. For example, a computational study could elucidate the mechanism of salt formation between the two compounds or their participation in a subsequent chemical transformation. Such studies can reveal the role of non-covalent interactions, solvent effects, and the energetic barriers associated with different reaction pathways, offering insights that are often difficult to obtain through experimental means alone. rsc.org

The integration of chemoinformatic and computational approaches with experimental data from spectroscopic and chromatographic analyses provides a synergistic framework for the comprehensive understanding of the chemical system "this compound." This integrated approach accelerates research and discovery by enabling the rational design of experiments and the prediction of chemical behavior.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and High-Throughput Experimentation in Academic Synthesis

The combination of O-methylhydroxylamine and a strong acid catalyst like methanesulfonic acid is highly amenable to modern synthesis technologies such as flow chemistry and high-throughput experimentation (HTE). O-methylhydroxylamine is a key reagent for the formation of oximes from aldehydes and ketones, a reaction crucial in organic synthesis. cymitquimica.com Methanesulfonic acid serves as an effective catalyst for this transformation. researchgate.net

Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for managing the heat generated in acid-base neutralizations and subsequent reactions. mt.com The use of the pre-formed salt could simplify reagent delivery and stoichiometry control in a continuous flow setup. Future research could focus on developing flow reactor systems that utilize this salt for the efficient, on-demand synthesis of methoximes, which are important intermediates in drug discovery and materials science. This approach would enable rapid reaction optimization and library synthesis, key components of HTE.

An example of a potential research direction is the integration of immobilized reagents and scavengers in a flow system. thieme-connect.de For instance, a flow stream containing an aldehyde could be passed through a heated cartridge containing the methanesulfonic acid;O-methylhydroxylamine salt to form the oxime, followed by an in-line scavenger cartridge to remove any unreacted starting material, yielding a pure product stream. thieme-connect.de

Table 1: Comparison of Batch vs. Potential Flow Chemistry for Oximation

| Parameter | Conventional Batch Reaction | Proposed Flow Chemistry |

|---|---|---|

| Reagent Form | Separate addition of O-methylhydroxylamine HCl and a base, or free base and an acid catalyst. | Pre-formed this compound salt. |

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent heat transfer. mt.com |

| Reaction Time | Minutes to hours. | Seconds to minutes. |

| Scalability | Often requires re-optimization. | Linear scalability by extending run time. |

| Process Control | Manual or semi-automated. | Fully automated, precise control of parameters. mt.com |

Exploration of its Potential in Sustainable Chemistry Methodologies and Green Solvent Design

The principles of green chemistry increasingly guide the development of new chemical processes. Methanesulfonic acid (MSA) is often referred to as a "green acid" due to its low toxicity, biodegradability, and non-oxidizing nature, making it a safer alternative to many traditional mineral acids. orientjchem.orgrsc.org It is considered a natural product and is part of the natural sulfur cycle. orientjchem.org The use of MSA as a catalyst or solvent can contribute to more environmentally benign processes. rsc.orgarkema.com For example, MSA is used in biodiesel manufacturing and has shown potential in recycling metals from industrial waste. rsc.orgarkema.com

The salt this compound could be explored as a recyclable catalytic system. The high solubility of many methanesulfonate (B1217627) salts in water could facilitate catalyst recovery and reuse in aqueous reaction media. rsc.orgwikipedia.org

Future research should investigate the use of this salt in green solvents, such as water, ionic liquids, or deep eutectic solvents. The goal would be to develop reaction protocols that minimize the use of volatile and hazardous organic solvents. A recent study highlighted the use of MSA as a substitute for trifluoroacetic acid (TFA) in solid-phase peptide synthesis, showcasing its potential to replace less environmentally friendly reagents. nih.gov

Table 2: Green Chemistry Metrics of Methanesulfonic Acid

| Property | Description | Source |

|---|---|---|

| Toxicity | Low toxicity compared to other mineral acids. | orientjchem.org |

| Biodegradability | Readily biodegradable, forming sulfate (B86663) and CO2. | orientjchem.orgarkema.com |

| Corrosivity | Less corrosive than many strong mineral acids. | orientjchem.org |

| Volatility | Low vapor pressure, reducing inhalation hazards. | rsc.org |

| Recyclability | Thermal stability allows for potential recycling in some processes. | arkema.com |

Interdisciplinary Research Integrating the Chemical Compound with Supramolecular Chemistry or Surface Science

The distinct functionalities within the this compound compound—the sulfonate group and the methoxyamine group—offer intriguing possibilities for interdisciplinary research in supramolecular chemistry and surface science.

In supramolecular chemistry, the oxime products formed from O-methylhydroxylamine can participate in hydrogen bonding and other non-covalent interactions to build complex architectures. The methanesulfonate anion could act as a counter-ion or a templating agent in the formation of these assemblies. Research could explore the creation of novel supramolecular gels, liquid crystals, or metal-organic frameworks where the oxime linkage is a key structural motif.

In surface science, O-methylhydroxylamine can be used to modify surfaces that present aldehyde or ketone functionalities. This allows for the controlled attachment of molecules to a substrate. Vibrational sum frequency spectroscopy studies have already shown that methanesulfonic acid itself partitions to the air/water interface with a preferred orientation. acs.org Future work could investigate how the full salt or its components interact with and modify surfaces, potentially creating tailored interfaces for applications in sensing, catalysis, or biomaterials. For example, a surface functionalized with the salt could be used to capture specific analytes from a complex mixture.

Development of Novel Derivatization Strategies for Advanced Analytical Applications in Research

O-methylhydroxylamine is a well-established derivatizing agent in analytical chemistry, particularly for the analysis of carbonyl-containing compounds by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). cymitquimica.comlookchem.com Derivatization with O-methylhydroxylamine forms stable methoximes, which often have improved chromatographic properties and mass spectrometric ionization efficiency compared to the parent carbonyl compound.

Future research is directed towards developing novel derivatization strategies for increasingly complex analytical challenges, such as in metabolomics and proteomics. nih.gov The use of stable isotope-labeled (e.g., ¹³C or ¹⁵N) O-methylhydroxylamine in conjunction with its unlabeled counterpart allows for more accurate and sensitive quantification of metabolites in biological samples through isotope-coded derivatization (ICD) strategies. researchgate.netresearchgate.net

The role of methanesulfonic acid as a catalyst in these derivatization reactions is a key area for optimization. researchgate.net While derivatization is often performed with the hydrochloride salt of O-methylhydroxylamine, using the methanesulfonate salt could offer advantages in terms of solubility in organic solvents or catalytic activity. sigmaaldrich.com Research could focus on developing one-pot derivatization kits using the this compound salt for high-throughput analysis of specific classes of biomolecules, such as steroids, prostaglandins, or carbohydrates.

Table 3: Examples of Advanced Analytical Applications for O-methylhydroxylamine Derivatization

| Analytical Field | Target Analytes | Purpose of Derivatization | Potential Advancement |

|---|---|---|---|

| Metabolomics | Carbonyl-containing metabolites (e.g., keto acids, sugars) | Enhance sensitivity and enable quantification in complex biological matrices. researchgate.net | Development of multiplexed ICD methods for broader metabolic profiling. |

| Food Science | Aldehydes (e.g., furfurals in honey) | Achieve low detection limits (sub-nM) for quality control. researchgate.net | Miniaturized and automated pre-column derivatization for rapid screening. |

| Pharmaceutical Analysis | Genotoxic impurities (e.g., sulfonate esters) | Allow for detection by HPLC-UV or LC-MS. mdpi.comacs.org | Creation of specific derivatization workflows for various drug mesylate salts. |

| Biomarker Discovery | Oxidatively modified proteins and lipids | Tagging of carbonyl groups introduced by oxidative stress. | Integration with advanced mass spectrometry imaging to map biomarker distribution in tissues. |

Q & A

Basic Questions

Q. What safety protocols should be followed when handling methanesulfonic acid and O-methylhydroxylamine in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or ensure well-ventilated areas to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Methanesulfonic acid is corrosive and requires chemical-resistant gloves .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in accordance with local regulations .

- Storage : Store in sealed containers away from incompatible substances (e.g., strong bases or oxidizing agents). O-methylhydroxylamine hydrochloride should be kept in a cool, dry environment to prevent decomposition .

Q. How can researchers determine the thermodynamic stability of methanesulfonic acid and O-methylhydroxylamine?

- Methodological Answer :

- Reference Standard Data : Use published thermodynamic parameters such as Gibbs free energy (ΔG°) and proton affinity. For example, methanesulfonic acid has ΔG° = 761.3 kJ/mol, while O-methylhydroxylamine has ΔG° = 844.8 kJ/mol .

- Experimental Validation : Perform calorimetry or titration experiments to measure enthalpy changes during acid-base reactions. Cross-validate results with computational tools like Gaussian or ORCA for molecular stability .

Q. What are the standard synthetic routes for producing O-methylhydroxylamine hydrochloride?

- Methodological Answer :

- Reductive Methods : React hydroxylamine with methylating agents (e.g., methyl iodide) in acidic conditions. Purify via recrystallization in ethanol .

- Quality Control : Confirm purity using NMR (¹H/¹³C) and FT-IR spectroscopy to verify the absence of byproducts like methylamine .

Advanced Research Questions

Q. How can contradictions in nucleation rates of methanesulfonic acid with amines (e.g., methylamine) be resolved in atmospheric studies?

- Methodological Answer :

- Multi-Method Approach : Combine experimental techniques (e.g., mass spectrometry, flow tube reactors) with theoretical models (DFT calculations or molecular dynamics). For instance, Dawson et al. resolved discrepancies by correlating lab-measured nucleation rates with cluster stability predictions from quantum chemistry .

- Parameter Optimization : Adjust humidity, temperature, and amine concentration in controlled experiments to identify critical factors influencing particle formation .

Q. What advanced analytical techniques are suitable for studying the interaction of methanesulfonic acid with ammonia/amines in nanoparticle growth?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Track cluster formation (e.g., [MSA·NH₃·H₂O]⁻ ions) in real-time .

- Surface-Sensitive Spectroscopy : Use attenuated total reflectance (ATR)-FTIR to monitor hydrogen bonding and hydration dynamics at the air-water interface .

- Computational Modeling : Apply Born-Oppenheimer molecular dynamics to simulate ion-pair formation and interfacial behavior .

Q. How can researchers design experiments to probe the metabolic pathways of methanesulfonic acid in methylotrophic bacteria?

- Methodological Answer :

- Genetic Knockout Studies : Use plasmid-based mutagenesis (e.g., plasposons) to disrupt genes encoding methanesulfonic acid monooxygenases. Compare growth rates of wild-type vs. mutant strains in MSA-enriched media .

- Isotopic Labeling : Track ¹³C-labeled MSA degradation products via GC-MS to map metabolic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products